molecular formula C7H8N2O2 B124836 1H-Pyrazole, 3,5-diacetyl- CAS No. 98276-70-1

1H-Pyrazole, 3,5-diacetyl-

Cat. No. B124836
CAS RN: 98276-70-1
M. Wt: 152.15 g/mol
InChI Key: ZMKSXYXCIYYSPZ-UHFFFAOYSA-N
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Description

“1H-Pyrazole, 3,5-diacetyl-” is a compound with the molecular formula C7H8N2O2 . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles can be synthesized from a variety of precursors. For instance, they can be synthesized from β,γ-unsaturated hydrazones . Another method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines . A series of novel (1-acetyl-5-aryl-4,5-dihydro)-1H-pyrazole substituted pyridine derivatives were synthesized from 3,5-diacetyl-2,6-dimethylpyridine .


Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles are known to exhibit a wide range of chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Corrosion Inhibition and Antimicrobial Applications

One notable application of pyrazole derivatives includes their use as corrosion inhibitors for metals. For instance, certain pyrazole and pyrazolone derivatives have demonstrated high efficiency in preventing copper alloy dissolution in basic media. These compounds have also shown significant antimicrobial activities against both gram-positive and gram-negative bacteria, outperforming conventional bactericide agents (Sayed et al., 2018).

Crystallography and Structural Analysis

Pyrazole derivatives have been studied for their crystal structures to understand their physical and chemical properties better. For example, the synthesis and X-ray structural analysis of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol revealed its twisted molecular structure, providing insights into the interactions and stability of these compounds (Kansız et al., 2018).

Biomedical Applications

Pyrazole derivatives have been widely investigated for their potential in treating various diseases due to their bioactive properties. These compounds have shown activities across a range of biological targets, including antimicrobial, anti-inflammatory, and antitumor effects (Küçükgüzel & Şenkardeş, 2015).

Quantum Chemical Computational Studies

The molecular structure and properties of pyrazole derivatives have been explored through quantum chemical computational studies. These studies offer theoretical insights into the electronic structure, molecular geometry, and potential chemical reactivity of pyrazole compounds (Inkaya et al., 2012).

Synthesis of Heterocyclic Compounds

Pyrazole derivatives serve as key intermediates in synthesizing a wide array of heterocyclic compounds with potential applications in medicinal chemistry and drug design. The versatility of pyrazole chemistry allows for the creation of complex molecules with specific biological activities (Donaire-Arias et al., 2022).

Future Directions

Pyrazoles, including “1H-Pyrazole, 3,5-diacetyl-”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

properties

IUPAC Name

1-(3-acetyl-1H-pyrazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4(10)6-3-7(5(2)11)9-8-6/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKSXYXCIYYSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NN1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466053
Record name 1H-Pyrazole, 3,5-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole, 3,5-diacetyl-

CAS RN

98276-70-1
Record name 1H-Pyrazole, 3,5-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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